

# Spectroscopic Analysis of 3'-Chloroacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 3'-Chloroacetophenone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3'-chloroacetophenone**, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3'-chloroacetophenone**.

### $^1\text{H}$ NMR (Nuclear Magnetic Resonance) Data

The  $^1\text{H}$  NMR spectrum of **3'-chloroacetophenone** was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) on a 500 MHz spectrometer. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Number of Protons	Assignment
2.59	Singlet (s)	-	3H	-CH <sub>3</sub> (Methyl protons)
7.41	Triplet (t)	7.8	1H	Ar-H
7.52-7.54	Multiplet (m)	-	1H	Ar-H
7.82-7.83	Multiplet (m)	-	1H	Ar-H
7.92	Triplet (t)	1.8	1H	Ar-H

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum of **3'-chloroacetophenone** was recorded in CDCl<sub>3</sub> on a 125 MHz spectrometer.[\[1\]](#) The chemical shifts ( $\delta$ ) are reported in ppm.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
26.5	-CH <sub>3</sub>
126.4	Ar-C
128.4	Ar-C
129.9	Ar-C
133.0	Ar-C
134.9	Ar-C-Cl
138.7	Ar-C-C=O
196.6	C=O

## IR (Infrared) Spectroscopy Data

The infrared spectrum was obtained using an ATR-FTIR spectrometer. The main absorption bands and their corresponding functional group assignments are listed below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3090 - 3000	Medium	Aromatic C-H Stretch
~1690	Strong	C=O (Carbonyl) Stretch
~1590 - 1450	Medium-Strong	Aromatic C=C Bending
~1226	Strong	C-C(=O)-C Stretch
Below 800	Strong	C-Cl Stretch

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

### <sup>1</sup>H NMR Spectroscopy

Instrumentation: Bruker AVANCE III 500MHz NMR Spectrometer.

Sample Preparation: A solution of **3'-chloroacetophenone** was prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:

- Pulse Program: A standard single-pulse experiment was used.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans were accumulated to ensure a good signal-to-noise ratio.
- Spectral Width: A spectral width of approximately 16 ppm was used.

Data Processing: The acquired Free Induction Decay (FID) was processed using an exponential window function with a line broadening factor of 0.3 Hz. After Fourier

transformation, the spectrum was phase-corrected and baseline-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

## **<sup>13</sup>C NMR Spectroscopy**

Instrumentation: Bruker AVANCE III 500MHz NMR Spectrometer operating at 125 MHz for <sup>13</sup>C nuclei.

Sample Preparation: The same sample prepared for <sup>1</sup>H NMR spectroscopy was used for the <sup>13</sup>C NMR analysis.

Data Acquisition:

- Pulse Program: A standard proton-decoupled pulse sequence was utilized.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 512-1024 scans were averaged to obtain a high-quality spectrum due to the low natural abundance of the <sup>13</sup>C isotope.
- Spectral Width: A spectral width of approximately 240 ppm was employed.

Data Processing: The FID was processed with an exponential window function and a line broadening of 1 Hz. Following Fourier transformation, the spectrum was phased and the baseline was corrected. The chemical shifts were referenced to the CDCl<sub>3</sub> solvent peak at 77.16 ppm.

## **ATR-FTIR Spectroscopy**

Instrumentation: An FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat liquid **3'-chloroacetophenone** was placed directly onto the diamond ATR crystal.

Data Acquisition:

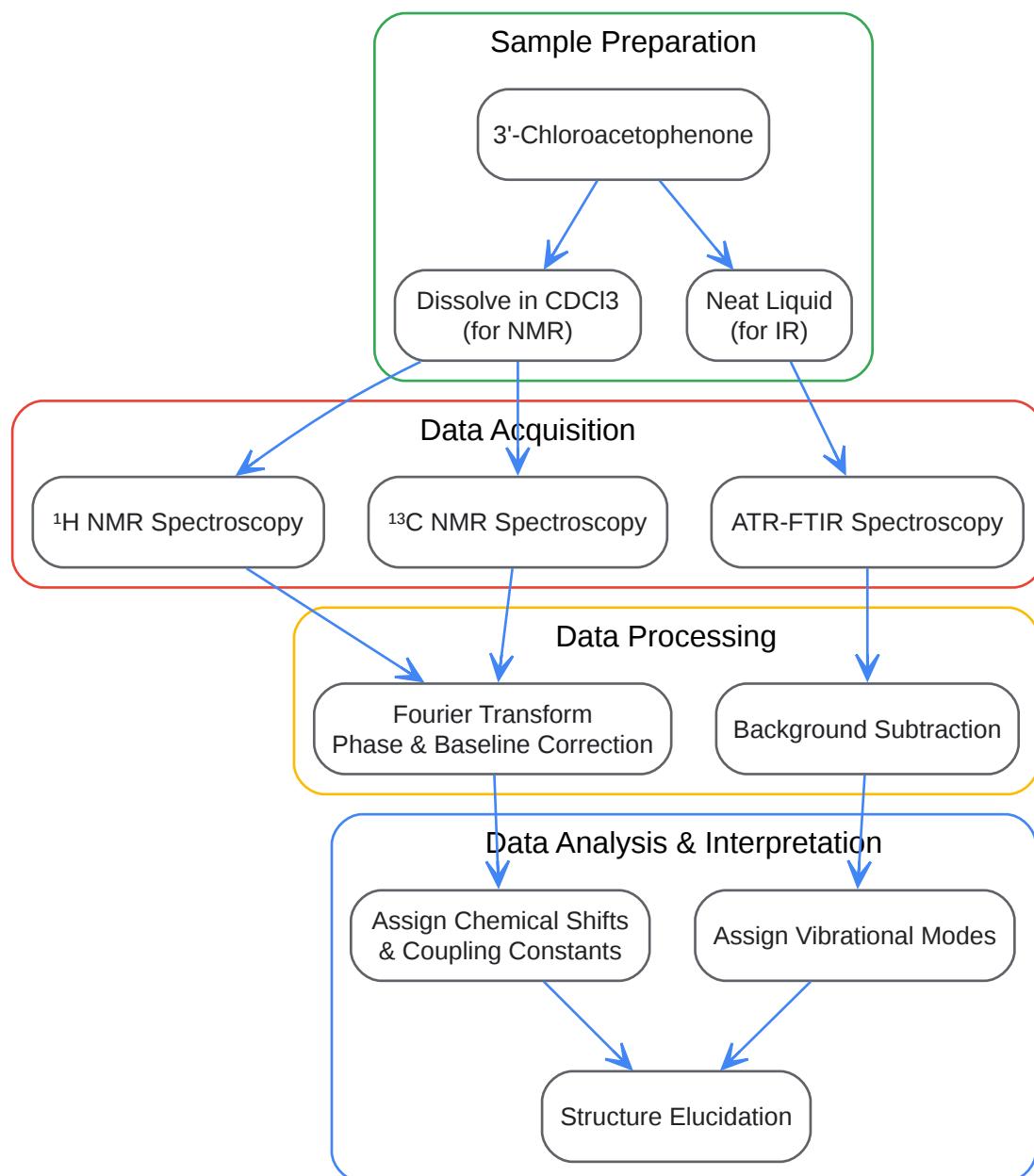
- Spectral Range: 4000-650 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

**Data Processing:** The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum. The spectrum was then analyzed for characteristic absorption bands.

## Visualizations

### Spectroscopic Analysis Workflow

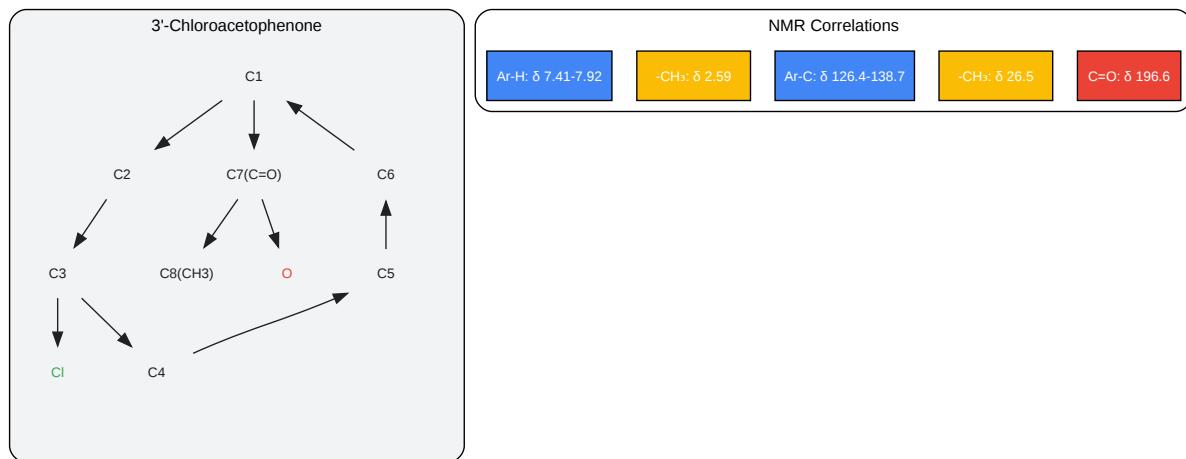
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3'-chloroacetophenone**.

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Caption: General workflow for spectroscopic analysis.

## Chemical Structure and NMR Assignments

This diagram shows the chemical structure of **3'-chloroacetophenone** with atoms labeled for correlation with the NMR data.



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Caption: Structure of **3'-Chloroacetophenone** with NMR assignments.

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## References

- 1. 3'-Chloroacetophenone(99-02-5) IR Spectrum [chemicalbook.com]
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